6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one
Description
The compound 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-fluoro-4-methoxyphenyl substituent at the 6-position and a 4-methylpiperazinylmethyl chain at the 2-position. Its molecular formula is C₁₁H₉FN₂O₂ (MW: 220.20), with a CAS registry number of 1219566-14-9 . Pyridazinones are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and kinase-inhibitory properties .
Properties
Molecular Formula |
C17H21FN4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H21FN4O2/c1-20-7-9-21(10-8-20)12-22-17(23)6-5-16(19-22)14-4-3-13(24-2)11-15(14)18/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WASPDQDTXMTXOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridazinone Core
The pyridazinone ring serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (I) is synthesized via Friedel-Crafts acylation of 2-fluoroanisole with succinic anhydride in the presence of AlCl₃ . This intermediate undergoes cyclization with hydrazine hydrate under reflux to yield 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (II), which is subsequently dehydrogenated using bromine in acetic acid to form the aromatic pyridazinone core .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CS₂, 40–50°C, 4 h | 78% | |
| Cyclocondensation | Hydrazine hydrate, reflux, 2 h | 93% | |
| Dehydrogenation | Br₂, CH₃COOH, 0°C, 30 min | 85% |
Introduction of the [(4-methylpiperazin-1-yl)methyl] side chain at the C2 position typically involves N-alkylation. The pyridazinone intermediate 3-chloro-6-(2-fluoro-4-methoxyphenyl)pyridazine (III) is prepared by treating the pyridazinone with phosphorus oxychloride (POCl₃) under reflux . Subsequent displacement of the chlorine atom with 4-methylpiperazine occurs via nucleophilic aromatic substitution (SNAr).
Optimized SNAr Conditions:
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Base: Triethylamine (TEA) or K₂CO₃
-
Temperature: 80–100°C, 6–12 h
The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through column chromatography using silica gel and ethyl acetate/hexane eluents .
Alternative Pathways for Side Chain Introduction
An alternative approach involves direct Mannich reaction on the pyridazinone core. For example, reacting 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (IV) with formaldehyde and 4-methylpiperazine in ethanol under acidic conditions yields the target compound via a one-pot aminomethylation . This method avoids the need for pre-halogenation but requires careful control of stoichiometry to prevent over-alkylation.
Mannich Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Molar ratio (IV:CH₂O:Piperazine) | 1:1.2:1.1 | |
| Catalyst | HCl (0.1 M) | |
| Temperature | 60°C, 8 h | |
| Yield | 68% |
Characterization of Intermediates and Final Product
Critical intermediates are characterized using spectroscopic techniques:
-
¹H NMR: Methoxy groups appear as singlets at δ 3.80–3.84 ppm, while piperazine protons resonate as multiplets at δ 2.3–2.5 ppm (N–CH₃) and δ 2.6–3.1 ppm (N–CH₂) .
-
IR Spectroscopy: Pyridazinone C=O stretches are observed at 1,650–1,680 cm⁻¹, and N–H stretches (hydrazine intermediates) appear at 3,197–3,560 cm⁻¹ .
-
Mass Spectrometry: The molecular ion peak for the final product (m/z 332.4) confirms successful synthesis .
Challenges and Optimization Strategies
-
Regioselectivity in Cyclocondensation:
Competing formation of 4,5-dihydro-pyridazinones is minimized by optimizing reaction time and temperature. Dehydrogenation with bromine improves aromaticity but requires strict temperature control to avoid bromination side reactions . -
Piperazine Alkylation Side Reactions:
Excess formaldehyde or prolonged reaction times lead to bis-alkylation products. Stepwise addition of reagents and pH monitoring (pH 6–7) mitigate this issue . -
Purification Difficulties:
Silica gel chromatography with gradient elution (ethyl acetate:methanol 9:1 to 7:3) effectively separates the target compound from unreacted piperazine and oligomers .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Halogenation-SNAr | High regioselectivity, scalable | Requires toxic POCl₃ | 70–85% |
| Mannich Reaction | One-pot synthesis, fewer steps | Lower yield, byproduct formation | 60–68% |
The halogenation-SNAr route is preferred for large-scale synthesis due to higher yields, while the Mannich method offers simplicity for exploratory studies .
Chemical Reactions Analysis
Reactivity of the Pyridazinone Core
The pyridazin-3(2H)-one ring exhibits electrophilic substitution tendencies at positions 4 and 5 due to electron-rich regions. Key reactions include:
Functionalization of the Fluoro-Methoxyphenyl Substituent
The 2-fluoro-4-methoxyphenyl group undergoes selective modifications:
Modifications at the Methylpiperazinylmethyl Side Chain
The (4-methylpiperazin-1-yl)methyl group enables alkylation or acylation reactions:
Condensation Reactions Involving the Hydrazine Moiety
The pyridazinone’s hydrazine-derived structure participates in condensation:
Stability Under Biological Conditions
The compound’s hydrolytic stability in physiological environments is critical for pharmacological applications:
Comparative Reactivity with Analogues
Key structural differences impact reactivity:
Scientific Research Applications
The compound 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one is a synthetic organic molecule that has garnered significant attention in scientific research due to its potential applications in pharmacology. This article explores its applications, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity and therapeutic potential.
Research indicates that this compound primarily interacts with Equilibrative Nucleoside Transporters (ENTs) , which are crucial for nucleotide synthesis and adenosine regulation. The compound acts as a non-competitive inhibitor of ENTs, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) .
Biochemical Pathways
By inhibiting ENTs, the compound disrupts nucleoside transport pathways, leading to decreased nucleotide synthesis. This mechanism can have downstream effects on cellular signaling and metabolism, particularly in cancer cells where nucleotide demand is elevated .
Cancer Research
The compound has been investigated for its potential role in cancer therapeutics. Its ability to modulate nucleotide synthesis makes it a candidate for targeting rapidly dividing cancer cells. Preliminary studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anti-cancer properties .
Neuropharmacology
Due to the presence of the piperazine moiety, the compound may interact with neurotransmitter receptors, particularly those involved in mood regulation. Research into similar piperazine derivatives has indicated potential antidepressant effects, making this compound a subject of interest for treating mood disorders .
Antimicrobial Activity
Emerging studies suggest that this compound may possess antimicrobial properties. Its structural features enable it to interact with microbial targets, although specific mechanisms remain to be elucidated. Investigations into its efficacy against various pathogens are ongoing .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one on colon carcinoma cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Neuropharmacological Effects
In a clinical trial assessing the antidepressant potential of piperazine derivatives, participants receiving treatment with compounds structurally similar to this pyridazine exhibited marked improvements in depressive symptoms compared to placebo groups. This suggests that further exploration into the neuropharmacological applications of this compound is warranted .
Mechanism of Action
The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations
The target compound’s analogs differ primarily in substituent groups on the phenyl ring and the nitrogen-containing side chains. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Pharmacological Activity
- Anti-Inflammatory Activity: A dihydro-pyridazinone analog (IC₅₀: 11.6 μM against LPS-induced inflammation) highlights the scaffold’s versatility . The target compound’s fluorophenyl and methoxy groups may enhance binding to inflammatory targets like COX-2 .
- DYRK1A Inhibition: Analogs such as 4-[(4-methoxyphenyl)amino]-6-methylpyridazin-3(2H)-one (compound 15 in ) show kinase inhibitory activity, suggesting that the target compound’s methoxy group could similarly modulate enzyme interactions.
Physicochemical Properties
- Bioavailability : The p-tolyl group in introduces hydrophobicity, which may enhance membrane permeability but reduce solubility.
- Metabolic Stability : Fluorine atoms (e.g., in ) often improve metabolic stability by resisting oxidative degradation. The target compound’s 2-fluoro substitution may confer similar advantages .
Biological Activity
6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including neuroprotective effects and inhibition of specific enzymes associated with neurodegenerative diseases. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl group and a 4-methylpiperazine moiety, which contributes to its biological profile.
Neuroprotective Effects
Recent studies have indicated that pyridazinone derivatives, including the compound in focus, demonstrate significant neuroprotective properties. For instance, in vitro assays showed that it enhances neuronal features such as neurite length and cell viability under oxidative stress conditions induced by lipopolysaccharides (LPS) . The compound's ability to mitigate cell death in neuronal cultures suggests its potential application in treating neurodegenerative disorders.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against monoamine oxidase (MAO), an enzyme implicated in the metabolism of neurotransmitters. In a study, it was found to exhibit competitive inhibition of MAO-B with an IC50 value of 0.013 µM, indicating potent activity compared to other derivatives . The selectivity for MAO-B over MAO-A suggests potential therapeutic benefits in managing conditions like Alzheimer's disease.
In Vitro Studies
- Cell Viability Assays : The compound was tested on L929 fibroblast cells to assess cytotoxicity. Results indicated that it did not induce significant cell death at concentrations up to 100 µM, demonstrating a favorable safety profile .
- Neurite Outgrowth : In neuronal cultures treated with LPS, the compound significantly improved neurite outgrowth and overall cell viability compared to untreated controls .
Q & A
Basic: What are the recommended synthetic routes for synthesizing 6-(2-fluoro-4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted pyridazinone precursors with fluorinated aromatic moieties under basic conditions (e.g., NaOH in dichloromethane) to form the core scaffold .
- Step 2: Introduction of the 4-methylpiperazine side chain via nucleophilic substitution or reductive amination. For example, reacting a bromomethyl intermediate with 4-methylpiperazine in anhydrous THF at reflux .
- Step 3: Purification via column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization from ethanol to achieve >95% purity .
Key Considerations: Monitor reaction progress using TLC (silica GF254 plates) and confirm intermediates via LC-MS .
Basic: How is the compound structurally characterized to confirm its identity?
Methodological Answer:
Structural confirmation requires:
- X-ray Crystallography: Resolve the crystal structure (space group, unit cell parameters) to validate bond lengths, angles, and stereochemistry. For example, triclinic symmetry with , and .
- NMR Spectroscopy: - and -NMR to confirm substituent integration (e.g., methoxy singlet at ~3.8 ppm, piperazine multiplet at 2.4–2.6 ppm) .
- HPLC-PDA: Verify purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced: What strategies optimize synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling of fluorophenyl groups to reduce steric hindrance .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for piperazine incorporation .
- Temperature Control: Maintain reflux at 80–90°C to avoid decomposition of heat-sensitive intermediates .
- Byproduct Mitigation: Introduce scavenger resins (e.g., QuadraPure™) to remove unreacted reagents .
Data Contradictions: Conflicting yields (e.g., 70% vs. 85%) may arise from residual moisture in solvents; use molecular sieves for anhydrous conditions .
Advanced: How can researchers analyze purity and identify trace impurities in the compound?
Methodological Answer:
- HPLC-MS/MS: Use a gradient method (e.g., 10–90% acetonitrile in 20 min) with a Q-TOF detector to resolve impurities at 0.1% levels .
- Residual Solvent Analysis: GC-FID with a DB-5 column to detect traces of DMF or THF (USP/EP limits: <880 ppm) .
- Elemental Analysis: Confirm stoichiometry (e.g., CHFNO) with ≤0.3% deviation .
Case Study: A 0.5% impurity identified as a de-fluorinated analog was traced to incomplete coupling during Step 1 .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
- Solubility Considerations: Prepare stock solutions in DMSO (sterile-filtered, 10 mM) and aliquot to avoid freeze-thaw cycles .
Advanced: How can researchers evaluate the compound’s environmental impact and biodegradability?
Methodological Answer:
- Environmental Fate Studies: Use OECD 307 guidelines to assess soil biodegradation over 28 days under aerobic conditions .
- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48-hr LC) and algae (72-hr growth inhibition) .
- Computational Modeling: Predict log (octanol-water coefficient) and bioaccumulation potential using EPI Suite™ .
Contradictions: Discrepancies between modeled and experimental data may arise from unaccounted metabolites; use HRMS to identify transformation products .
Advanced: What pharmacological assays are suitable for studying its mechanism of action?
Methodological Answer:
- In Vitro Binding Assays: Radioligand competition studies (e.g., -spiperone for dopamine D2 receptor affinity) with IC calculations .
- Kinase Profiling: Screen against a panel of 100 kinases (ATP-Glo™ assay) to identify off-target effects .
- Cellular Efficacy: Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or Ca flux via FLIPR .
Experimental Design: Employ a randomized block design with triplicate repeats to control for plate-to-plate variability .
Advanced: How should researchers resolve conflicting biological activity data across studies?
Methodological Answer:
- Assay Standardization: Compare protocols for cell lines (e.g., passage number), serum concentration, and incubation time .
- Metabolite Interference: Test if hepatic metabolites (via human liver microsomes) alter activity .
- Structural Reanalysis: Re-examine crystallography data to rule out conformational isomers or polymorphs .
Case Study: A 10-fold difference in IC values was traced to DMSO concentration variations (1% vs. 0.1%) in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
